molecular formula C8H3N5 B2367203 Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS No. 339029-86-6

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Cat. No.: B2367203
CAS No.: 339029-86-6
M. Wt: 169.147
InChI Key: RQOFINSPTLERSP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is a heterocyclic compound characterized by its fused pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with suitable reagents to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo

Comparison: Compared to these similar compounds, pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile stands out due to its unique structural features and diverse biological activities. Its fused ring system and nitrile groups contribute to its stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N5/c9-1-6-3-11-8-7(2-10)4-12-13(8)5-6/h3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOFINSPTLERSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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